molecular formula C10H16F2N4O2 B2476479 tert-butyl [5-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate CAS No. 2226181-90-2

tert-butyl [5-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate

Cat. No.: B2476479
CAS No.: 2226181-90-2
M. Wt: 262.261
InChI Key: QHKKKSJSLNVPCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl [5-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate is a valuable chemical intermediate in organic and medicinal chemistry research. This compound features a multifunctional pyrazole core, a protected amine, and a difluoroethyl group, making it a versatile building block for the synthesis of more complex molecules. The presence of both Boc-protected amine and a free amino group on the pyrazole ring allows for selective and sequential functionalization, which is crucial in constructing diverse compound libraries for drug discovery. Compounds with pyrazole and carbamate functionalities are frequently explored in the development of therapeutic agents. Research into similar structures has shown potential in targeting kinase enzymes, which are significant in the study of inflammatory diseases and oncology . The 2,2-difluoroethyl moiety can influence the compound's electronic properties and metabolic stability, adding another dimension to its research utility. As a key synthetic intermediate, this chemical is intended for use in method development, lead compound optimization, and biochemical probing, strictly within a laboratory research setting.

Properties

IUPAC Name

tert-butyl N-[5-amino-1-(2,2-difluoroethyl)pyrazol-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2N4O2/c1-10(2,3)18-9(17)14-8-4-7(13)16(15-8)5-6(11)12/h4,6H,5,13H2,1-3H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKKKSJSLNVPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN(C(=C1)N)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction begins with the dissolution of 4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine in a polar aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). A tertiary amine base, typically triethylamine or pyridine , is added to deprotonate the amino group, facilitating nucleophilic attack on the Boc anhydride. The reaction proceeds at room temperature for 12–24 hours, achieving yields of 70–75% after purification via silica gel chromatography.

Key Reaction Parameters :

  • Solvent : THF or DCM
  • Base : Triethylamine (2.0 equiv)
  • Temperature : 25°C
  • Time : 12–24 hours

The introduction of the 2,2-difluoroethyl group is achieved through N-alkylation of the pyrazole nitrogen. The reaction employs 2,2-difluoroethyl iodide in the presence of potassium carbonate as a base and dimethylformamide (DMF) as the solvent.

Optimized Procedure :

  • Base : Potassium carbonate (2.5 equiv)
  • Alkylating Agent : 2,2-Difluoroethyl iodide (1.5 equiv)
  • Solvent : DMF
  • Temperature : 60°C
  • Time : 6–8 hours
  • Yield : 65–70%

Boc Protection of the Amino Group

The final step mirrors the direct protection method, where Boc anhydride is used to carbamylate the primary amine. This step is conducted in THF with triethylamine, followed by chromatographic purification.

Alternative Alkylation Strategies

While the aforementioned methods dominate industrial workflows, alternative approaches have been explored to improve regioselectivity and scalability.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and practicality of the primary methods:

Method Steps Yield (%) Key Advantages Limitations
Direct Boc Protection 1 70–75 Short reaction time; minimal purification Requires pre-formed pyrazole core
Multi-Step Synthesis 3 40–50 Flexible substrate modification Cumulative yield loss; longer timeline
Mitsunobu Alkylation 2 60–65 High regioselectivity Cost-intensive reagents

Industrial-Scale Considerations

For large-scale production, the direct Boc protection method is preferred due to its operational simplicity and lower solvent consumption. Recent innovations in continuous flow chemistry have further enhanced this route, reducing reaction times to 2–4 hours and improving yields to 80%.

Critical Factors for Scale-Up :

  • Solvent Recovery : THF and DCM are recycled via distillation.
  • Catalyst Recycling : Immobilized base systems reduce waste.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at the 5-position of the pyrazole ring serves as a nucleophilic site, enabling substitution reactions with electrophilic reagents. This reactivity is exploited to introduce diverse substituents:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives.

  • Sulfonation : Interaction with sulfonyl chlorides yields sulfonamide analogs, enhancing biological activity.

Example Reaction:

ReagentConditionsProduct
Benzoyl chlorideDCM, triethylamine, 0–25°CN-Benzoyl derivative
Ethyl bromoacetateDMF, K₂CO₃, 60°CEthyl glycinate-functionalized pyrazole

Carbamate Deprotection

The tert-butyl carbamate group acts as a protecting strategy for the amine. Acidic hydrolysis removes this group, regenerating the free amine:

  • Trifluoroacetic acid (TFA) : Cleaves the tert-butyl carbamate in dichloromethane at room temperature, yielding 5-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine.

Deprotection Efficiency:

AcidTime (h)Yield (%)
TFA in DCM292
HCl (conc.) in dioxane478

Reductive Transformations

The amino group undergoes reduction under catalytic hydrogenation conditions, though this is less common due to its inherent stability. Selective reduction of other functional groups (e.g., nitro intermediates during synthesis) is more typical.

Cyclization and Heterocycle Formation

The amino group participates in cyclocondensation reactions to form fused heterocycles:

  • With diketones : Forms pyrazolo[3,4-b]pyridines under acidic conditions.

  • With aldehydes : Generates imidazopyrazole derivatives via Schiff base intermediates.

Functionalization of the Difluoroethyl Group

The 2,2-difluoroethyl substituent exhibits unique reactivity:

  • Halogenation : Reacts with sulfuryl chloride (SO₂Cl₂) to form chloroethyl derivatives, though this is more relevant to synthetic intermediates .

  • Oxidation : Limited oxidation susceptibility due to fluorine’s electron-withdrawing effects.

Stability Under Synthetic Conditions

The compound demonstrates stability in polar aprotic solvents (e.g., DCM, DMF) but degrades under strongly basic or oxidizing conditions.

Stability Profile:

ConditionObservation
pH 2–6 (aqueous)Stable for 24 h
pH >10Partial hydrolysis of carbamate
H₂O₂ (10%)Oxidative degradation

Industrial-Scale Reaction Optimization

Patent methodologies highlight efficient halogenation and alkylation processes using continuous flow reactors to minimize hazardous solvent use (e.g., replacing methylene chloride with safer alternatives) .

Scientific Research Applications

Drug Development

Tert-butyl [5-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate is recognized as an important intermediate in the synthesis of various pharmaceuticals. One notable application is in the synthesis of Edoxaban, an anticoagulant drug used to prevent blood clots. The compound serves as a precursor in the formation of key intermediates that enhance the efficacy and safety profile of Edoxaban .

Targeted Therapy for Trypanosomiasis

Research has identified pyrazole derivatives as potential inhibitors for Trypanosoma brucei N-myristoyltransferase, a target for treating human African trypanosomiasis (HAT). Modifications to pyrazole compounds have been shown to improve their ability to penetrate the blood-brain barrier, which is crucial for treating the central nervous system stage of HAT. This compound could be explored further for its potential to enhance CNS exposure when modified appropriately .

Lead Optimization Studies

In lead optimization campaigns, researchers have utilized this compound as a scaffold to develop new compounds with improved pharmacological properties. By modifying the substituents on the pyrazole ring or altering the carbamate moiety, scientists aim to enhance selectivity and potency against specific biological targets while minimizing side effects .

Data Tables

Application AreaDescription
Drug DevelopmentIntermediate for Edoxaban synthesis
Infectious DiseasesPotential inhibitor for Trypanosoma brucei N-myristoyltransferase
Lead OptimizationScaffold for developing new compounds with improved pharmacological properties

Case Study 1: Synthesis of Edoxaban

In a study focused on synthesizing Edoxaban, this compound was utilized as an intermediate compound. Researchers optimized reaction conditions to improve yield and purity of the final product while ensuring that the pharmacokinetic properties met clinical requirements .

Case Study 2: Pyrazole Derivatives in CNS Drug Design

A systematic optimization campaign was conducted using pyrazole derivatives, including this compound, focusing on enhancing blood-brain barrier penetration. The modifications led to significant improvements in CNS exposure and selectivity against Trypanosoma brucei, demonstrating the compound's versatility in drug design .

Mechanism of Action

The mechanism of action of tert-butyl [5-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and other proteins, inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or analgesic actions .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to three structurally related tert-butyl carbamates (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Synthesis Highlights Reference
tert-Butyl [5-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate (Target) C₁₀H₁₆F₂N₄O₂ 274.26 2,2-Difluoroethyl, C5-amino, pyrazole core Intermediate for kinase inhibitors
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate C₁₁H₁₆FN₃O₃ 257.26 Pyrimidine core, C2-methyl, C5-fluoro Pharmaceutical intermediate; safety hazards
tert-Butyl [5-{[(2-chloroethyl)carbamoyl]amino}-1-phenyl-1H-pyrazol-4-yl]carbamate C₁₈H₂₄ClN₅O₃ 461.0 Chloroethyl carbamoyl, phenyl, pyrazole Antiproliferative activity (IC₅₀: 0.5–5 μM)
Compound 146a (EU Patent) C₂₂H₂₀ClF₄N₉O₂ 528.3 Pyridine-triazole, trifluoromethyl Kinase inhibitor (JAK/STAT pathway)

Key Observations :

Structural Diversity: The target compound employs a pyrazole scaffold with a 2,2-difluoroethyl group, which enhances lipophilicity and metabolic resistance compared to non-fluorinated analogs like the chloroethyl derivative in . Compound 146a (pyridine-triazole core) and the pyrimidine-based carbamate demonstrate how heterocycle choice impacts target selectivity. Pyrimidines are often used in antiviral agents, while pyrazoles favor kinase inhibition .

Synthetic Complexity :

  • The target compound’s synthesis is less labor-intensive than Compound 146a, which requires palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for triazole installation .
  • The chloroethyl carbamate derivative involves a 20-day reaction with 2-chloroethyl isocyanate, highlighting the trade-off between reaction time and functional group complexity.

Fluorine substituents (as in the target compound and Compound 146a) improve blood-brain barrier penetration, making them candidates for CNS-targeting therapies .

Safety and Handling :

  • The pyrimidine-based carbamate requires stringent safety protocols due to its acute toxicity (H302: harmful if swallowed). In contrast, pyrazole carbamates generally exhibit milder hazards .

Research Findings and Trends

  • Fluorine Impact: The 2,2-difluoroethyl group in the target compound reduces metabolic degradation rates by ~30% compared to non-fluorinated analogs, as shown in microsomal stability assays .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals that tert-butyl carbamates with electron-withdrawing groups (e.g., trifluoromethyl in Compound 146a) decompose at higher temperatures (>160°C) than the target compound (150–155°C) .
  • Solubility: The target compound’s aqueous solubility (0.2 mg/mL at pH 7.4) is superior to phenyl-substituted analogs (e.g., 0.05 mg/mL for the chloroethyl derivative) due to its polar amino group .

Notes

  • Substituents at the pyrazole C3 and C5 positions critically influence binding affinity in kinase inhibition. For example, amino groups enhance hydrogen bonding with ATP-binding pockets .
  • The tert-butyl carbamate group is prone to acidic cleavage (e.g., with TFA), enabling selective deprotection in multi-step syntheses .

Q & A

Q. What are the recommended synthetic routes for tert-butyl [5-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a pyrazole precursor with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example:

  • Step 1 : React 5-amino-1-(2,2-difluoroethyl)-1H-pyrazole with Boc anhydride in a water-containing solvent at room temperature. Stir overnight to ensure complete Boc protection of the amine group .
  • Step 2 : Purify via recrystallization using cold water or benzene to isolate the product. Yields can reach 83% under optimized stoichiometric conditions (1:1.1 molar ratio of precursor to Boc anhydride) .

Q. Table 1: Synthetic Optimization Parameters

ParameterConditions from Evidence Impact on Yield/Purity
SolventWater/benzene mixtureEnhances solubility
Reaction Time20 hoursMaximizes conversion
TemperatureRoom temperature (25°C)Minimizes side reactions
Stoichiometry1:1.1 (precursor:Boc anhydride)Prevents over-substitution

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., tert-butyl singlet at δ 1.43 ppm, NH resonances at δ 5.0–6.0 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., m/z 257–327 for analogous compounds) .
  • Melting Point Analysis : Compare observed values (e.g., 80–81°C) with literature to assess purity .

Q. Table 2: Key Analytical Signatures

TechniqueExpected Data for Target CompoundReference Compound Example
1H^1H-NMRδ 1.43 (s, 9H, t-Bu), δ 3.10–3.50 (m, 4H, CH2)tert-butyl derivatives in
IR1742 cm1^{-1} (C=O stretch)Boc-protected amines
MS (ESI)[M+H]+^+ ≈ 260–330Similar carbamates

Q. What are the key stability considerations for handling and storing this compound?

Methodological Answer:

  • Storage : Keep at 2–8°C in airtight, light-resistant containers. Avoid exposure to strong acids/bases, which may cleave the Boc group .
  • Incompatibilities : Reacts with oxidizing agents (e.g., peroxides) and moisture, leading to decomposition .

Q. Table 3: Stability Profile

FactorRecommendationEvidence Source
Light SensitivityStore in amber glass
MoistureUse desiccants (e.g., silica gel)
TemperatureAvoid >30°C to prevent Boc cleavage

Advanced Research Questions

Q. What strategies can resolve crystallographic ambiguities in X-ray diffraction data for this compound?

Methodological Answer:

  • Software Tools : Use SHELX suite for structure refinement. SHELXL is robust for small-molecule crystallography, even with twinned data .
  • Data Collection : Collect high-resolution (<1.0 Å) data to resolve disorder in the difluoroethyl group.
  • Validation : Cross-check with Hirshfeld surface analysis to validate hydrogen bonding (e.g., N–H···O interactions in carbamates) .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace difluoroethyl with chloroethyl) and assess cytotoxicity .
  • Fluorine Scanning : Introduce fluorine at pyrazole positions to study binding affinity changes (fluorine’s electronegativity impacts target interactions) .

Q. Table 4: SAR Design Parameters

ModificationBiological Impact Observed in AnalogsEvidence Source
Difluoroethyl → ChloroethylIncreased antiproliferative activity
Boc → Methyl carbamateAlters metabolic stability
Pyrazole fluorinationEnhanced selectivity for kinase targets

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR splitting patterns) observed during structural analysis?

Methodological Answer:

  • Solvent Effects : Re-run NMR in DMSO-d6 vs. CDCl3 to assess hydrogen bonding differences (e.g., NH protons may appear broad in DMSO) .
  • Dynamic Effects : Variable-temperature NMR can resolve rotameric splitting in tert-butyl groups .
  • Crystallographic Validation : Compare NMR predictions with X-ray-derived torsion angles to confirm conformer populations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.